molecular formula C18H15BrN2O3 B10983977 methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate

methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B10983977
M. Wt: 387.2 g/mol
InChI Key: YXDPWPKSMLZOJL-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Acetylation: The 5-bromoindole is then acetylated using acetic anhydride to form 5-bromo-1H-indol-1-yl acetate.

    Amidation: The acetylated product is reacted with 4-aminobenzoic acid methyl ester under suitable conditions to yield the final product, this compound.

Industrial Production Methods

While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimization of reaction conditions, use of catalysts, and scaling up of the process to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells, or the activation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate is unique due to the presence of both the indole and benzoate moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to its simpler counterparts .

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

methyl 4-[[2-(5-bromoindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15BrN2O3/c1-24-18(23)12-2-5-15(6-3-12)20-17(22)11-21-9-8-13-10-14(19)4-7-16(13)21/h2-10H,11H2,1H3,(H,20,22)

InChI Key

YXDPWPKSMLZOJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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